molecular formula C4H10O3S B1295623 3-(Methylsulfonyl)propan-1-ol CAS No. 2058-49-3

3-(Methylsulfonyl)propan-1-ol

Cat. No. B1295623
CAS RN: 2058-49-3
M. Wt: 138.19 g/mol
InChI Key: XPXXXQZNUQAFQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl-containing compounds is a topic of interest in several studies. For instance, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives is described using strategies such as the imination of sulfoxide methyl 3-(phenylsulfinyl)propanoate . Another study reports the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through a reaction involving sulfur dioxide and aryl propiolates . Additionally, the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl esters is achieved by activating the oxazoline ring followed by ring opening . These methods could potentially be adapted for the synthesis of 3-(Methylsulfonyl)propan-1-ol.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds has been analyzed using various techniques. For example, X-ray diffraction (XRD), FT-IR, UV-VIS, and NMR have been used to characterize the structure of a compound with a phenylsulfonyl isoxazolidin ring . Similarly, the crystal structures of sulfonamido propanoate derivatives have been determined by X-ray single-crystal diffraction . These analytical methods could be applied to determine the molecular structure of 3-(Methylsulfonyl)propan-1-ol.

Chemical Reactions Analysis

The reactivity of sulfonyl compounds varies depending on the substituents and reaction conditions. For instance, electrophile-induced cyclization reactions of vinylallenyl sulfone have been studied, leading to the formation of various products including heterocyclic compounds . Another study describes the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene for the synthesis of furans and cyclopentenones . These findings suggest that 3-(Methylsulfonyl)propan-1-ol could also undergo interesting chemical reactions under the influence of different electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds are influenced by their molecular structure. For example, the bifunctionalized TiSBA-15 silica material with propylsulfonic acid groups exhibits strong Bronsted and Lewis acidity, excellent porosity, and surface hydrophobicity . Graft copolymers with sulfonic acid groups have been used for the efficient removal of metal ions from aqueous media, indicating their potential application in environmental remediation . The synthesis of vinylsulfones and vinylsulfonamides has been reported, with the compounds showing different isomeric forms and stability . These properties could be relevant when studying 3-(Methylsulfonyl)propan-1-ol.

Scientific Research Applications

Application

The compound is used in the study of refractive indices in binary and ternary mixtures of water with methanol, ethanol, and propan-1-ol at 293.15 K .

Method

Refractive indices of these mixtures have been measured at 293.15 K and at atmospheric pressure over the whole composition range . The refractive index deviations were calculated and fitted to the Redlich–Kister equation for binary mixtures, and the Cibulka equation for ternary mixtures .

Results

The refractive index of the associated ternary mixtures can be estimated with relative errors from 0.036 to 0.861 % by using several mixing rules and the refractive indices of the corresponding pure components . The behavior of refractive indices is associated with solvent–solvent interactions and the formation of clusters .

2. Chemical Looping Approach

Application

A novel chemical looping approach for propan-1-ol production from propylene was investigated .

Method

Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support, and characterised using X-ray diffraction (XRD), electron microscopy (SEM and STEM-EDS), and X-ray photoelectron spectroscopy (XPS) .

Results

The results of this study are not provided in the source .

3. Organic Synthesis

Application

“3-(Methylsulfonyl)propan-1-ol” is commonly used as a reagent and intermediate in organic synthesis . It can be used as a precursor for the synthesis of antibiotics, pesticides, and other organic compounds .

Method

The compound can be obtained by reacting methyl sulfone with 1-propanol . The specific preparation method includes adding methyl sulfone to 1-propanol at room temperature, adding a catalyst to react, and finally purifying by distillation to obtain the target product .

Results

The results of this synthesis are not provided in the source .

4. Pharmacokinetics

Method

The method of application in this field is not provided in the source .

Results

The results of this application are not provided in the source .

5. Molecular Simulation

Method

The method of application in this field is not provided in the source .

Results

The results of this application are not provided in the source .

6. Pharmacokinetics

Method

The method of application in this field is not provided in the source .

Results

The results of this application are not provided in the source .

Safety And Hazards

3-(Methylsulfonyl)propan-1-ol is an irritating compound and should be avoided in contact with skin, eyes, and mucous membranes . Appropriate personal protective equipment such as gloves, goggles, and protective clothing should be worn during use . It should be operated in a well-ventilated place to avoid inhaling its vapors .

properties

IUPAC Name

3-methylsulfonylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-8(6,7)4-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXXXQZNUQAFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174587
Record name 1-Propanol, 3-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)propan-1-ol

CAS RN

2058-49-3
Record name 3-(Methylsulfonyl)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2058-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methanesulfonylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Petracca, S Ponzano, SM Bertozzi, O Sasso… - European Journal of …, 2017 - Elsevier
The anti-inflammatory effects resulting from raising the levels of palmitoylethanolamide (PEA), an endogenous bioactive lipid, led to envisage N-Acylethanolamine Acid Amidase (NAAA)…
Number of citations: 18 www.sciencedirect.com
N Udomsil, S Pongjanla, S Rodtong… - Journal of Food …, 2022 - Wiley Online Library
Proteinase‐producing halophilic archaea were isolated from Thai fish sauce collected from industrial fermentation tanks at various periods of fermentation. Five isolates namely, J‐1‐S4, …
Number of citations: 3 ift.onlinelibrary.wiley.com
H Lu, H Fei, F Yang, S Zheng, Q Hu, L Zhang… - Bioorganic & medicinal …, 2013 - Elsevier
The GPR40 (FFA1) has emerged as an attractive target for a novel insulin secretagogue with glucose dependency. A series of novel orally bioavailable GPR40 agonists was discovered…
Number of citations: 24 www.sciencedirect.com

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